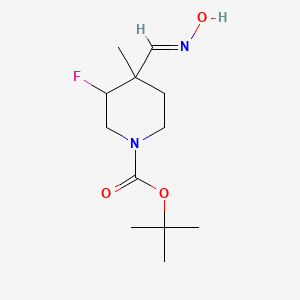

tert-Butyl 3-fluoro-4-((hydroxyimino)methyl)-4-methylpiperidine-1-carboxylate

CAS No.: 1400765-53-8

Cat. No.: VC2721331

Molecular Formula: C12H21FN2O3

Molecular Weight: 260.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1400765-53-8 |

|---|---|

| Molecular Formula | C12H21FN2O3 |

| Molecular Weight | 260.3 g/mol |

| IUPAC Name | tert-butyl 3-fluoro-4-[(E)-hydroxyiminomethyl]-4-methylpiperidine-1-carboxylate |

| Standard InChI | InChI=1S/C12H21FN2O3/c1-11(2,3)18-10(16)15-6-5-12(4,8-14-17)9(13)7-15/h8-9,17H,5-7H2,1-4H3/b14-8+ |

| Standard InChI Key | XOKYQYAOCSZDMU-RIYZIHGNSA-N |

| Isomeric SMILES | CC1(CCN(CC1F)C(=O)OC(C)(C)C)/C=N/O |

| SMILES | CC1(CCN(CC1F)C(=O)OC(C)(C)C)C=NO |

| Canonical SMILES | CC1(CCN(CC1F)C(=O)OC(C)(C)C)C=NO |

Introduction

| Identifier | Value |

|---|---|

| CAS Number | 1400765-53-8 |

| Molecular Formula | C₁₂H₂₁FN₂O₃ |

| Molecular Weight | 260.305 g/mol |

| VCID | VC2721331 |

| Alternative Name | 2-Methyl-2-propanyl 3-fluoro-4-[(E)-(hydroxyimino)methyl]-4-methyl-1-piperidinecarboxylate |

Physical and Chemical Properties

The physicochemical properties of tert-Butyl 3-fluoro-4-((hydroxyimino)methyl)-4-methylpiperidine-1-carboxylate provide crucial information for researchers working with this compound in various applications. These properties influence handling procedures, storage requirements, and experimental conditions when utilizing this compound in chemical synthesis or biological assays. Understanding these characteristics is essential for ensuring reproducible research outcomes and safe laboratory practices.

Physicochemical Characteristics

The compound exhibits specific physical and chemical characteristics that are determined by its molecular structure and elemental composition. These properties have been experimentally determined and/or computationally predicted to establish a comprehensive profile of the compound's behavior under various conditions. The key physical and chemical properties are summarized in the following table:

| Property | Value | Notes |

|---|---|---|

| Physical State | Solid | At standard temperature and pressure |

| Density | 1.2 ± 0.1 g/cm³ | Measured at room temperature |

| Boiling Point | 353.7 ± 42.0 °C | At 760 mmHg |

| Flash Point | 167.7 ± 27.9 °C | Important safety parameter |

| Solubility | Soluble in organic solvents | Including THF, DCM, and DMSO |

These physical characteristics are important considerations for experimental design, particularly when planning synthetic routes or formulation studies involving this compound. The relatively high boiling and flash points suggest thermal stability, which may be advantageous for certain chemical transformations requiring elevated temperatures .

Structural Features and Reactivity

The molecular structure of tert-Butyl 3-fluoro-4-((hydroxyimino)methyl)-4-methylpiperidine-1-carboxylate contains several reactive functional groups that influence its chemical behavior. The presence of the tert-butyloxycarbonyl (Boc) group provides protection for the piperidine nitrogen, while the hydroxyimino functionality introduces a potential hydrogen bond donor/acceptor site. The fluorine substituent, known for its strong electronegativity, affects the electron distribution within the molecule and can influence both reactivity and biological interactions.

The compound's reactivity is characterized by several key features:

-

The Boc protecting group is susceptible to acid-catalyzed deprotection, allowing for selective unmasking of the piperidine nitrogen.

-

The hydroxyimino group can participate in various transformations, including reduction, oxidation, and condensation reactions.

-

The presence of the fluorine atom introduces specific reactivity patterns and can enhance metabolic stability in biological systems.

-

The methyl group at the 4-position of the piperidine ring contributes to the stereochemical configuration and influences the conformational preferences of the molecule.

These structural features collectively contribute to the compound's potential utility in chemical synthesis and its biological activity profile in research applications.

Synthesis Methods and Chemical Reactions

The synthesis of tert-Butyl 3-fluoro-4-((hydroxyimino)methyl)-4-methylpiperidine-1-carboxylate represents an important area of study for chemists interested in developing efficient routes to complex heterocyclic structures. Various synthetic methodologies have been explored to access this compound with high yields and purity, each with specific advantages and limitations depending on the available starting materials and desired scale of production.

Flow Microreactor Systems

One of the most efficient approaches for synthesizing tert-Butyl 3-fluoro-4-((hydroxyimino)methyl)-4-methylpiperidine-1-carboxylate involves the use of flow microreactor systems. This modern synthetic technology offers several advantages over traditional batch methods, particularly for reactions involving sensitive reagents or requiring precise temperature control. The continuous flow process allows for enhanced reaction efficiency, improved yields, and reduced formation of unwanted byproducts.

In a typical flow synthesis protocol, the reaction parameters are carefully optimized to ensure consistent product quality:

-

Starting materials, including tert-butyl esters and fluorinated reagents, are introduced into the flow system at controlled rates.

-

Specific catalysts are employed to facilitate the formation of the desired compound.

-

Reaction temperatures and residence times are precisely controlled to maximize conversion while minimizing side reactions.

-

Inline purification steps may be incorporated to streamline the isolation of the target compound.

The use of flow chemistry for this synthesis represents an application of green chemistry principles, with reduced solvent consumption and improved energy efficiency compared to conventional methods.

Chemical Transformations

tert-Butyl 3-fluoro-4-((hydroxyimino)methyl)-4-methylpiperidine-1-carboxylate can undergo various chemical reactions that are useful for creating derivatives or incorporating this structure into more complex molecular frameworks. Some of the key transformations include:

-

Oxidation reactions: The hydroxyimino group can be subjected to oxidative conditions to access different functional groups.

-

Reduction reactions: Selective reduction can transform the hydroxyimino moiety to amines or other nitrogen-containing functionalities.

-

Substitution reactions: Various nucleophiles can be introduced to create new carbon-carbon or carbon-heteroatom bonds.

-

Coupling reactions: The compound can participate in coupling chemistries, such as those employing organoboron reagents for Suzuki–Miyaura coupling.

These transformations highlight the versatility of this compound as a building block in organic synthesis, providing access to a diverse array of structural analogs with potentially different biological activities.

Biological Activity and Research Applications

The biological properties of tert-Butyl 3-fluoro-4-((hydroxyimino)methyl)-4-methylpiperidine-1-carboxylate have attracted significant interest in the research community, particularly for applications related to neurodegenerative disease research. The compound exhibits several noteworthy biological activities that suggest potential therapeutic applications in specific disease contexts.

Neuroprotective Properties

Research indicates that tert-Butyl 3-fluoro-4-((hydroxyimino)methyl)-4-methylpiperidine-1-carboxylate possesses significant neuroprotective characteristics that may be valuable in addressing neurodegenerative conditions. These properties have been demonstrated through in vitro studies examining the compound's effects on neuronal cell models under various stress conditions. The neuroprotective effects appear to be mediated through multiple cellular mechanisms, including modulation of oxidative stress responses and regulation of specific signaling pathways involved in neuronal survival.

The compound's neuroprotective profile is characterized by:

-

Protection against oxidative damage in neuronal cells

-

Modulation of calcium homeostasis in stressed neurons

-

Potential interference with inflammatory processes in the central nervous system

-

Regulation of protein misfolding pathways relevant to neurodegenerative diseases

These findings suggest that the compound or its derivatives could potentially serve as leads for developing therapeutic agents targeting neurodegenerative disorders, where neuroprotection represents a critical unmet clinical need.

Amyloid-Beta Aggregation Inhibition

One of the most promising biological activities identified for tert-Butyl 3-fluoro-4-((hydroxyimino)methyl)-4-methylpiperidine-1-carboxylate is its ability to prevent amyloid-beta aggregation, a pathological process central to Alzheimer's disease progression. In vitro studies have demonstrated the compound's capacity to interfere with the formation of amyloid-beta aggregates, which are considered key contributors to neuronal dysfunction and death in Alzheimer's disease.

The efficacy of this compound in preventing amyloid-beta aggregation has been quantitatively assessed:

| Concentration (μM) | Inhibition Rate (%) |

|---|---|

| 100 | Approximately 85% |

| 50 | Data not available |

| 25 | Data not available |

This high inhibition rate at the 100 μM concentration highlights the compound's potential relevance as a research tool for studying amyloid-related pathologies and as a starting point for developing more potent inhibitors of amyloid aggregation. The molecular mechanisms underlying this inhibitory effect are still being elucidated but may involve direct interaction with amyloid-beta monomers or oligomers, preventing their assembly into neurotoxic fibrils.

Structure-Activity Relationships and Mechanistic Insights

Understanding the relationship between the structural features of tert-Butyl 3-fluoro-4-((hydroxyimino)methyl)-4-methylpiperidine-1-carboxylate and its biological activities provides valuable insights for rational drug design and optimization. By identifying the critical molecular features responsible for specific activities, researchers can develop more potent and selective analogs with enhanced therapeutic potential.

Key Structural Determinants

Several structural elements of tert-Butyl 3-fluoro-4-((hydroxyimino)methyl)-4-methylpiperidine-1-carboxylate appear to contribute to its biological activities:

The specific contributions of each structural element to the observed neuroprotective and anti-amyloidogenic activities require further systematic investigation through the preparation and evaluation of structural analogs.

Proposed Mechanisms of Action

Based on the available research data, several potential mechanisms of action have been proposed to explain the biological activities of tert-Butyl 3-fluoro-4-((hydroxyimino)methyl)-4-methylpiperidine-1-carboxylate:

-

Direct binding to amyloid-beta monomers or oligomers, disrupting the intermolecular interactions required for fibril formation.

-

Modulation of enzymes involved in amyloid precursor protein processing.

-

Interference with oxidative stress pathways that contribute to neuronal damage in neurodegenerative conditions.

-

Regulation of protein quality control systems involved in managing misfolded proteins.

The elucidation of the precise molecular mechanisms will require additional studies employing techniques such as protein-ligand binding assays, structural biology approaches, and computational modeling. Such mechanistic insights will be invaluable for guiding the development of more effective therapeutic agents based on this structural scaffold.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume